Enantioselective Pharmacokinetics in Humans: (+)-3R,5S Exhibits Lower Cmax and AUC Than (−)-3S,5R Following Racemic Fluvastatin Administration
Following a single 20 mg oral dose of racemic fluvastatin (Lescol) in a healthy volunteer, plasma concentrations revealed marked stereoselectivity: the (−)-3S,5R enantiomer exhibited 53% higher Cmax (92.4 ng/mL) and 37% higher AUC₀–∞ (133.3 ng·h/mL) compared to the (+)-3R,5S enantiomer (Cmax 60.3 ng/mL; AUC₀–∞ 97.4 ng·h/mL) [1]. This finding is consistent with preferential metabolic clearance of the active (+)-3R,5S isomer.
| Evidence Dimension | Human plasma pharmacokinetic parameters following 20 mg oral racemic fluvastatin |
|---|---|
| Target Compound Data | (+)-3R,5S: Cmax = 60.3 ng/mL; AUC₀–∞ = 97.4 ng·h/mL; Cl/f = 205.2 L/h; Vd/f = 6.0 L/kg |
| Comparator Or Baseline | (−)-3S,5R: Cmax = 92.4 ng/mL; AUC₀–∞ = 133.3 ng·h/mL; Cl/f = 150.2 L/h; Vd/f = 4.4 L/kg |
| Quantified Difference | Cmax: (−)-3S,5R 53% higher; AUC₀–∞: (−)-3S,5R 37% higher; Cl/f: (+)-3R,5S 37% higher |
| Conditions | Healthy volunteer; single oral dose of Lescol 20 mg; chiral HPLC separation on Chiralcel OD-H column; fluorescence detection (λex 305 nm, λem 390 nm) |
Why This Matters
Procurement of the isolated (3R,5S)-fluvastatin enantiomer, rather than racemic material, is essential for accurate bioanalytical method development and pharmacokinetic modeling where the active stereoisomer must be distinguished from the more abundant circulating (−)-3S,5R enantiomer.
- [1] Lanchote VL, Rocha A, de Albuquerque FUV, Coelho EB, Bonato PS. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies. J Chromatogr B Biomed Sci Appl. 2001;765(1):81-88. doi:10.1016/s0378-4347(01)00407-8. PMID: 11817313. View Source
